MJN110 was developed as part of a series of compounds aimed at inhibiting monoacylglycerol lipase. It is classified as a pharmacological agent targeting the endocannabinoid system, specifically through the inhibition of the hydrolytic enzyme responsible for breaking down 2-arachidonoylglycerol. This compound is recognized for its ability to elevate levels of this endocannabinoid, leading to various physiological effects .
The synthesis of MJN110 involves several key steps that utilize organic chemistry techniques such as cross-coupling reactions and amide bond formation. Initial steps include the preparation of piperazine derivatives followed by coupling with thiazole-2-carboxylic acid to form amide-type inhibitors. Specific methods employed include:
MJN110 has a complex molecular structure characterized by its piperazine core and various substituents that enhance its selectivity for monoacylglycerol lipase. The molecular formula is C22H25ClF2N2O3, with a molecular weight of approximately 442.89 g/mol. Key structural features include:
MJN110 undergoes specific chemical reactions that facilitate its function as an inhibitor. Notably, it interacts with monoacylglycerol lipase by forming a stable complex that prevents substrate access to the active site. Key reactions include:
The mechanism of action for MJN110 primarily involves the inhibition of monoacylglycerol lipase, leading to increased levels of 2-arachidonoylglycerol in the brain. This elevation activates cannabinoid receptors CB1 and CB2, which are implicated in various neuroprotective effects. The following processes are observed:
MJN110 exhibits several notable physical and chemical properties:
MJN110 has several promising applications in scientific research and potential therapeutic contexts:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3